
1,2,3-Tris(dodecyloxy)-5-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Tris(dodecyloxy)-5-iodobenzene: is an organic compound characterized by the presence of three dodecyloxy groups and one iodine atom attached to a benzene ring. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications, particularly in the fields of materials science and organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-Tris(dodecyloxy)-5-iodobenzene typically involves the iodination of a precursor compound, such as 1,2,3-Tris(dodecyloxy)benzene. The iodination reaction can be carried out using iodine and an oxidizing agent like hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions: 1,2,3-Tris(dodecyloxy)-5-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate in organic solvents such as toluene or DMF.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or other substituted benzenes.
Oxidation Products: Iodine can be oxidized to iodate or other higher oxidation states.
Coupling Products: Formation of biaryl compounds or other complex organic molecules.
科学研究应用
Chemistry: 1,2,3-Tris(dodecyloxy)-5-iodobenzene is used as a building block in organic synthesis, particularly in the formation of complex organic molecules through coupling reactions
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as liquid crystals and polymers. Its ability to form self-assembled structures makes it valuable in the development of new materials with unique properties.
作用机制
The mechanism of action of 1,2,3-Tris(dodecyloxy)-5-iodobenzene is primarily related to its ability to participate in various chemical reactions. The iodine atom serves as a reactive site for substitution and coupling reactions, while the dodecyloxy groups provide steric hindrance and influence the compound’s solubility and self-assembly behavior. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
相似化合物的比较
1,2,3-Tris(dodecyloxy)benzene: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.
1,2,3-Tris(dodecyloxy)-5-bromobenzene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.
1,2,3-Tris(dodecyloxy)-5-chlorobenzene: Contains a chlorine atom, which also affects its reactivity and applications.
Uniqueness: 1,2,3-Tris(dodecyloxy)-5-iodobenzene is unique due to the presence of the iodine atom, which provides distinct reactivity compared to its bromine and chlorine analogs. The iodine atom’s larger size and lower electronegativity make it more suitable for certain types of chemical reactions, such as coupling reactions, where it can facilitate the formation of carbon-carbon bonds more efficiently.
属性
CAS 编号 |
851608-71-4 |
|---|---|
分子式 |
C42H77IO3 |
分子量 |
757.0 g/mol |
IUPAC 名称 |
1,2,3-tridodecoxy-5-iodobenzene |
InChI |
InChI=1S/C42H77IO3/c1-4-7-10-13-16-19-22-25-28-31-34-44-40-37-39(43)38-41(45-35-32-29-26-23-20-17-14-11-8-5-2)42(40)46-36-33-30-27-24-21-18-15-12-9-6-3/h37-38H,4-36H2,1-3H3 |
InChI 键 |
LIPWLUXXDAPQJG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


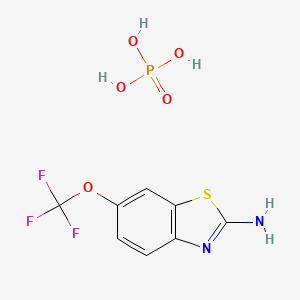
![Ethoxy(dimethyl){2-[(trimethylsilyl)ethynyl]phenyl}silane](/img/structure/B14199431.png)
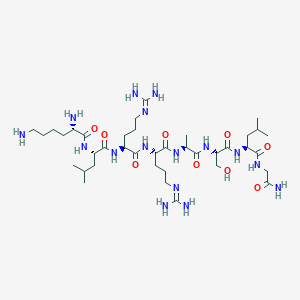

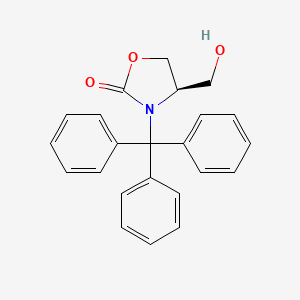
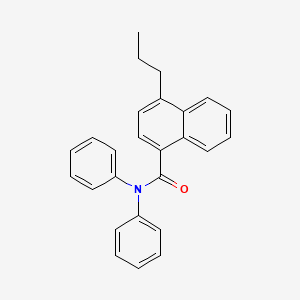
![[3-(Trifluoromethanesulfonyl)prop-2-yn-1-yl]cyclopentane](/img/structure/B14199477.png)
![N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14199485.png)
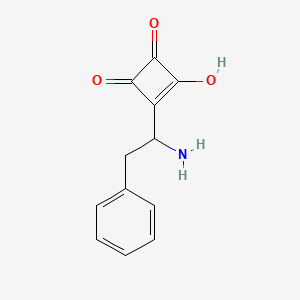
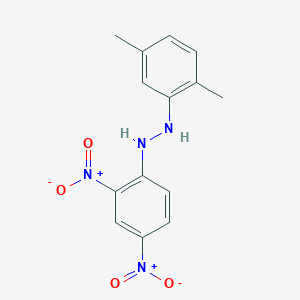
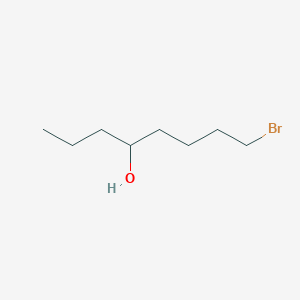
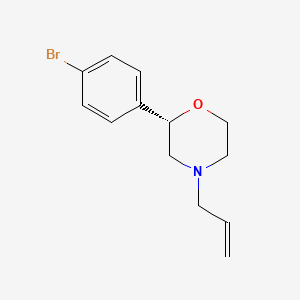
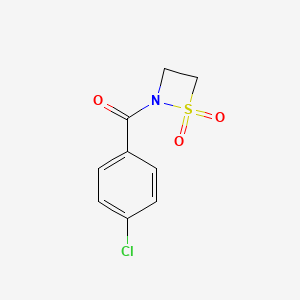
![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile](/img/structure/B14199522.png)
